Superior In Vitro Potency Against Recombinant Human Myeloperoxidase (MPO)
2-Pyridinamine, 3-[(3-bromophenyl)methoxy]- demonstrates exceptional potency against recombinant human MPO, with an IC50 of 1.40 nM [1]. This is significantly more potent than several other known MPO inhibitors when compared in similar cell-free enzymatic assay contexts. For example, the clinically studied irreversible MPO inhibitor Verdiperstat (AZD3241) exhibits an IC50 of 630 nM , and MPO-IN-28 has an IC50 of 44 nM . The >100-fold improvement over Verdiperstat and >30-fold improvement over MPO-IN-28 positions this compound as a superior tool for in vitro biochemical studies requiring maximal MPO inhibition.
| Evidence Dimension | Inhibitory Potency (IC50) against recombinant human Myeloperoxidase (MPO) |
|---|---|
| Target Compound Data | IC50 = 1.40 nM |
| Comparator Or Baseline | Verdiperstat (IC50 = 630 nM), MPO-IN-28 (IC50 = 44 nM) |
| Quantified Difference | 450-fold more potent than Verdiperstat; 31-fold more potent than MPO-IN-28 |
| Conditions | Recombinant human MPO; cell-free enzymatic assay (aminophenyl fluorescein or Amplex Red-based methods) |
Why This Matters
For researchers requiring potent, maximal MPO inhibition in biochemical assays, this compound offers a much higher effective concentration window than standard tool compounds, reducing off-target effects associated with high compound concentrations.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231) for human MPO. Accessed May 2026. View Source
